Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate
Brand Name: Vulcanchem
CAS No.: 179688-99-4
VCID: VC7807771
InChI: InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)14-10-5-7-15(8-6-10)9-11(16)18-4/h10H,5-9H2,1-4H3,(H,14,17)
SMILES: CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)OC
Molecular Formula: C13H24N2O4
Molecular Weight: 272.34 g/mol

Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate

CAS No.: 179688-99-4

Cat. No.: VC7807771

Molecular Formula: C13H24N2O4

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate - 179688-99-4

Specification

CAS No. 179688-99-4
Molecular Formula C13H24N2O4
Molecular Weight 272.34 g/mol
IUPAC Name methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetate
Standard InChI InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)14-10-5-7-15(8-6-10)9-11(16)18-4/h10H,5-9H2,1-4H3,(H,14,17)
Standard InChI Key AAQBBKIVIMLWIK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)OC

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s structure comprises a six-membered piperidine ring substituted at the 1- and 4-positions. The 1-position is functionalized with a methyl acetate group (–CH₂CO₂CH₃), while the 4-position bears a Boc-protected amine (–NHBoc). The Boc group, (tert-butoxycarbonyl), is a widely used protecting group in peptide synthesis and organic chemistry due to its stability under basic conditions and ease of removal under acidic conditions .

Physicochemical Data

  • Molecular Formula: C₁₄H₂₅N₂O₄

  • Molecular Weight: 285.36 g/mol (calculated from PubChem entries for related compounds )

  • Key Spectral Signatures:

    • IR: Peaks at ~1725 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (Boc C=O) .

    • ¹H NMR: Signals for piperidine protons (δ 1.4–3.5 ppm), Boc tert-butyl group (δ 1.4 ppm), and methyl acetate (δ 3.7 ppm) .

Synthetic Methodologies

Nucleophilic Substitution Reactions

A common route to analogous compounds involves nucleophilic substitution between a Boc-protected aminopiperidine and an activated ester. For instance, Matulevičiūtė et al. (2023) synthesized 2-[(Boc-amino)piperidinyl]propanoates via reaction of 4-Boc-aminopiperidine with chiral triflate esters at −50°C in dichloromethane (DCM), achieving yields of 48–84% . Adapting this method, Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate could be synthesized by substituting the triflate ester with methyl bromoacetate.

Protection-Deprotection Strategies

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Subsequent deprotection, typically with trifluoroacetic acid (TFA), regenerates the free amine for further functionalization . This stepwise approach ensures compatibility with acid-sensitive intermediates.

Purification and Characterization

Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization are standard purification methods. High-resolution mass spectrometry (HRMS) and X-ray crystallography validate structural integrity, as demonstrated for related piperidine-Boc derivatives .

Applications in Pharmaceutical Chemistry

Intermediate in Peptide Synthesis

The compound’s methyl ester and Boc-protected amine make it a versatile building block for peptide coupling. For example, ethyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetate has been used to synthesize dipeptides with piperidine moieties, enhancing metabolic stability and bioavailability .

PROTAC Development

Piperidine derivatives serve as rigid linkers in proteolysis-targeting chimeras (PROTACs). The ethyl acetate moiety in similar compounds, such as 2-(4-(tert-butoxycarbonyl)-piperazin-1-yl)acetic acid, facilitates conjugation of target-binding and E3 ligase-recruiting modules.

Neurological Therapeutics

Piperidine scaffolds are prevalent in drugs targeting the central nervous system. While direct data on Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate is limited, structurally related compounds exhibit affinity for serotonin and dopamine receptors, suggesting potential applications in treating neurodegenerative diseases .

Comparative Analysis of Analogous Compounds

Compound NameMolecular FormulaKey FeaturesApplications
Methyl {4-[(Boc)amino]piperidin-1-yl}acetateC₁₄H₂₅N₂O₄Boc-protected amine, methyl esterPeptide synthesis, PROTAC linkers
Ethyl 2-(4-((Boc)(methyl)amino)piperidin-1-yl)acetateC₁₅H₂₇N₂O₄N-methyl-Boc group, ethyl esterNeurological agent precursors
4-(tert-Butoxycarbonyl)piperidineC₁₁H₁₉N₂O₂Simplified Boc-piperidineAmine protection

Future Directions and Research Gaps

Catalytic Asymmetric Synthesis

Current methods for chiral piperidine derivatives rely on resolution techniques. Developing enantioselective catalytic routes, such as organocatalytic Mannich reactions, could streamline production of optically pure variants .

Targeted Drug Delivery Systems

Functionalizing the methyl ester with bioorthogonal handles (e.g., tetrazines for inverse electron-demand Diels-Alder reactions) may enable site-specific drug conjugation, enhancing therapeutic efficacy.

Computational Modeling

Molecular dynamics simulations could elucidate how the Boc group’s steric bulk influences piperidine ring puckering and intermolecular interactions, informing design of derivatives with optimized pharmacokinetics .

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